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Compound Name: 2-Amino-5-fluorobenzenethiol

Cat. No.: B1267401 Get Quote

A new class of fluorinated benzothiazoles derived from 2-amino-5-fluorobenzenethiol is
demonstrating significant potential in the development of novel therapeutic agents. These

compounds have exhibited a range of biological activities, including promising anticancer,

antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of the

biological performance of these derivatives, supported by available experimental data, to assist

researchers and drug development professionals in this burgeoning field.

The core structure, 2-amino-5-fluorobenzothiazole, serves as a versatile scaffold for the

synthesis of a diverse array of derivatives. The introduction of a fluorine atom at the 5-position

of the benzothiazole ring has been shown to modulate the physicochemical and biological

properties of these molecules, often leading to enhanced potency and selectivity.

Anticancer Activity: A Promising Frontier
Derivatives of 2-amino-5-fluorobenzothiazole have emerged as a focal point in anticancer

research. Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent and

selective cytotoxic activity against various cancer cell lines. The mechanism of action for some

of these compounds involves the induction of cytochrome P450 enzymes, such as CYP1A1,

leading to metabolic activation and the formation of reactive species that can induce DNA

damage in cancer cells.
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Compound Cancer Cell Line IC50 (µM) Reference

2-(4-amino-3-

methylphenyl)-5-

fluorobenzothiazole

MCF-7 (Breast) <0.001 [1]

2-(4-amino-3-

methylphenyl)-5-

fluorobenzothiazole

MDA 468 (Breast) <0.001 [1]

2-(4-aminophenyl)-5-

fluorobenzothiazole
MCF-7 (Breast) Potent [1]

2-(4-aminophenyl)-6-

fluorobenzothiazole
MCF-7 (Breast) Potent [1]

N-(6-

fluorobenzo[d]thiazol-

2-yl)benzamide

Not Specified Not Specified [2]

2,6-dichloro-N-(6-

fluorobenzo[d]thiazol-

2-yl) benzamide

Not Specified Not Specified [2]

Note: The term "Potent" is used where specific IC50 values were not provided in the source

material, but significant activity was reported. Data from different sources may not be directly

comparable due to variations in experimental conditions.

The exceptional potency of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, with IC50

values in the nanomolar range, underscores the potential of this scaffold. Structure-activity

relationship (SAR) studies suggest that the substitution pattern on the 2-aminophenyl ring, as

well as the position of the fluorine atom on the benzothiazole core, are critical determinants of

anticancer activity.

Antimicrobial and Enzyme Inhibitory Activities
Beyond their anticancer properties, derivatives of 2-amino-5-fluorobenzenethiol have also

been investigated for their antimicrobial and enzyme inhibitory activities. The benzothiazole

nucleus is a well-established pharmacophore in the design of antimicrobial agents. The
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introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these

compounds, potentially leading to improved antimicrobial efficacy.

While specific comparative data for a series of 2-amino-5-fluorobenzothiazole derivatives

against a panel of microbes is not extensively available in the reviewed literature, related

studies on other halogenated benzothiazoles suggest that these compounds are promising

candidates for further investigation. For instance, derivatives of 2-aminobenzothiazole have

been shown to inhibit bacterial DNA gyrase and topoisomerase IV.

Furthermore, the 2-aminobenzothiazole scaffold has been utilized in the design of inhibitors for

various enzymes, including kinases which play a crucial role in cellular signaling pathways. The

fluorine substituent in the 5-position can influence the binding affinity and selectivity of these

derivatives for their target enzymes.

Signaling Pathways and Mechanisms of Action
The anticancer activity of certain 2-amino-5-fluorobenzothiazole derivatives has been linked to

the modulation of key cellular signaling pathways. One of the primary mechanisms involves the

aryl hydrocarbon receptor (AhR) signaling pathway.
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This pathway highlights the bioactivation of the parent compound into cytotoxic metabolites, a

mechanism that can confer selectivity for cancer cells that overexpress enzymes like CYP1A1.

Experimental Protocols
Synthesis of 2-Amino-5-fluorobenzothiazole Derivatives
A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of a

substituted aniline with a thiocyanating agent, followed by cyclization. For derivatives of 2-
amino-5-fluorobenzenethiol, the starting material would be 4-fluoroaniline.
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Detailed Protocol for N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (Example)[2]

Starting Material: 2-amino-6-fluorobenzothiazole.

Reaction: The synthesis involves an amide formation reaction with a substituted acyl chloride

(e.g., benzoyl chloride).

Characterization: The structure of the resulting compound is confirmed using techniques

such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)
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The anticancer activity of the synthesized compounds is commonly evaluated using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

Seed cancer cells
in 96-well plates

Treat cells with varying
concentrations of test compounds Incubate for 24-72 hours Add MTT solution to each well Incubate for 4 hours Add solubilizing agent

(e.g., DMSO) Measure absorbance at 570 nm Calculate IC50 values

Click to download full resolution via product page

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with

active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

The amount of formazan produced is proportional to the number of living cells.

Conclusion and Future Directions
Derivatives of 2-amino-5-fluorobenzenethiol represent a promising class of compounds with

significant potential for the development of new anticancer, antimicrobial, and enzyme-inhibiting

drugs. The available data highlights the importance of the fluorine substituent and the overall

substitution pattern in determining the biological activity and mechanism of action.

Future research should focus on the synthesis and systematic biological evaluation of a

broader range of derivatives to establish comprehensive structure-activity relationships.

Elucidating the specific molecular targets and signaling pathways for different derivatives will

be crucial for optimizing their therapeutic potential and advancing them through preclinical and

clinical development. The versatility of the 2-amino-5-fluorobenzothiazole scaffold, combined

with the unique properties of fluorine, offers a rich area for further exploration in medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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